molecular formula C11H12FNO B3353128 3-(6-fluoro-1H-indol-3-yl)propan-1-ol CAS No. 52989-39-6

3-(6-fluoro-1H-indol-3-yl)propan-1-ol

Cat. No. B3353128
CAS RN: 52989-39-6
M. Wt: 193.22 g/mol
InChI Key: PDUWRTFFMJWSBF-UHFFFAOYSA-N
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Description

“3-(6-fluoro-1H-indol-3-yl)propan-1-ol” is an organic compound that belongs to the class of compounds known as 3-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 3-position . The compound has a linear formula of C11H12O1N1F1 .


Molecular Structure Analysis

The molecular structure of “3-(6-fluoro-1H-indol-3-yl)propan-1-ol” can be represented by the SMILES string FC1=CC2=C (C=C1)C=CN2CC ©O . The compound has a molecular formula of C11H12O1N1F1 and a mono-isotopic mass of 222.100449 Da .

properties

IUPAC Name

3-(6-fluoro-1H-indol-3-yl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO/c12-9-3-4-10-8(2-1-5-14)7-13-11(10)6-9/h3-4,6-7,13-14H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDUWRTFFMJWSBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC=C2CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30467960
Record name 3-(6-fluoro-1H-indol-3-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-fluoro-1H-indol-3-yl)propan-1-ol

CAS RN

52989-39-6
Record name 3-(6-fluoro-1H-indol-3-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-(6-fluoroindolyl)propionic acid (235 mg, 1.13 mmol) in THF (5.3 mL) was added LiAlH4 (86 mg, 2.26 mmol) slowly at 0° C. under N2. The reaction mixture was warmed to 20° C. and stirred for 15 h. The reaction was quenched by addition of H2O (0.5 mL) and diluted with EtOAc. The resulting solution was dried over MgSO4, filtered through Celite and concentrated in vacuo. The residue was chromatographed to give 6-fluoro-3-(3-hydroxypropyl)indole (142 mg, 65%) as a colorless oil.
Name
3-(6-fluoroindolyl)propionic acid
Quantity
235 mg
Type
reactant
Reaction Step One
Quantity
86 mg
Type
reactant
Reaction Step One
Name
Quantity
5.3 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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